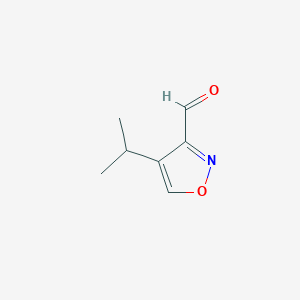
4-Propan-2-yl-1,2-oxazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is a chemical compound with the molecular formula C7H9NO2. It is a derivative of oxazole, a heterocyclic compound that has gained attention in the field of medicinal chemistry . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Molecular Structure Analysis
The molecular structure of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde is based on the oxazole core, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure analysis of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde was not found in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The study by Bhat et al. (2016) outlines the synthesis of a new series of compounds via a Vilsmeier–Haack formylation approach, demonstrating the compound's role in developing antimicrobial agents with potential application in medical science (Bhat et al., 2016). Similarly, Milišiūnaitė et al. (2021) developed a synthetic route to novel heterocyclic products, emphasizing the compound's utility in creating complex chemical structures (Milišiūnaitė et al., 2021).
Characterization of Antimicrobial Agents
The research by Manjunatha Bhat and colleagues (2016) focused on synthesizing a series of compounds for in vitro antimicrobial screening. This research underscores the potential of 4-Propan-2-yl-1,2-oxazole-3-carbaldehyde derivatives as broad-spectrum antimicrobial agents, further supported by molecular docking studies to understand their mechanism of action (Bhat et al., 2016).
Exploration of Novel Synthetic Pathways
Milišiūnaitė and team (2021) employed an intramolecular nitrile oxide cycloaddition reaction to create novel pyrazolo and pyrano oxazole derivatives, showcasing an innovative approach to synthesizing complex heterocyclic structures (Milišiūnaitė et al., 2021). Beccalli et al. (2008) highlighted a Pd(II)-catalyzed method for synthesizing 5-oxazolecarbaldehydes, presenting a novel pathway that offers an alternative to traditional formylation processes (Beccalli et al., 2008).
Propiedades
IUPAC Name |
4-propan-2-yl-1,2-oxazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)6-4-10-8-7(6)3-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMJCKCPBCJGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



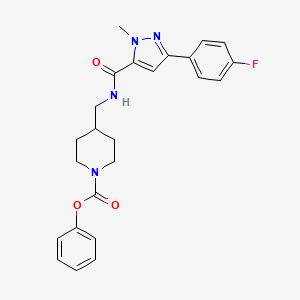
![Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2759283.png)
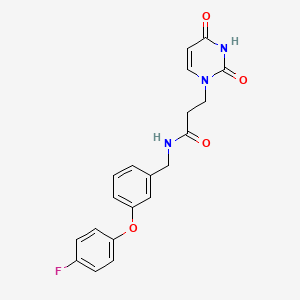
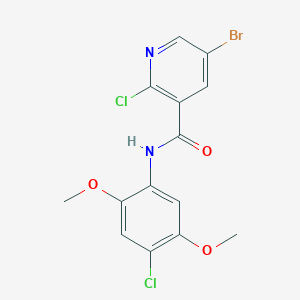
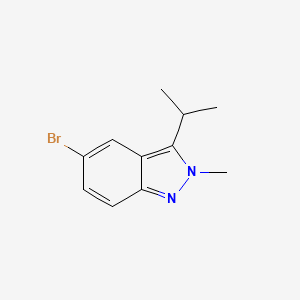

![5-cyano-4-(furan-2-yl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2759289.png)
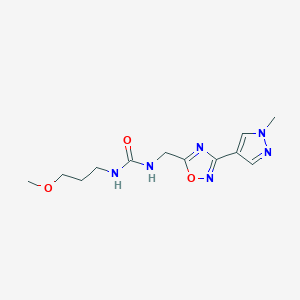
![1-isobutyryl-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2759292.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2759293.png)
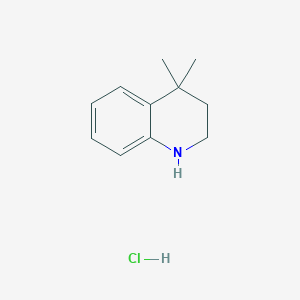
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B2759295.png)